Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide
Overview
Description
“Cyclopropanecarboxylic acid (5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-amide” is a compound that contains a 1,2,4-triazolo[1,5-a]pyrimidine scaffold . This scaffold is versatile and has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is structurally similar to the purine ring . This similarity has led to studies investigating derivatives of this scaffold as possible isosteric replacements for purines . The specific molecular structure of “this compound” is not detailed in the retrieved papers.Scientific Research Applications
Synthesis and Derivative Formation
Parallel Iterative Solution-Phase Synthesis : This compound is utilized in the iterative solution-phase synthesis of amide derivatives, particularly in the creation of a library of triazolopyridine amide derivatives. This synthesis is a part of rapid lead optimization in drug discovery (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003).
Synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl Thiourea Derivatives : The compound serves as a leading compound in the preparation of new N-substituted cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, which have shown significant herbicidal and fungicidal activity (Tian, Song, Wang, & Liu, 2009).
Formation of Fused Heterocyclic 1,2,4-triazoles : It is used in developing methods for synthesizing novel acetamides with 1,2,4-oxadiazol cycles, showcasing its application in creating functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Acylation of Heteroaromatic Amines : The compound is involved in the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, demonstrating its role in the preparation of complex heterocyclic structures (Ibrahim et al., 2011).
Preparation of Pyridines and Pyrimidines : This compound is significant in the synthesis of pyridines and pyrimidines, particularly in ring rearrangements and diversification, highlighting its versatility in organic synthesis (Tang, Wang, Li, & Wang, 2014).
Synthesis of Amide Derivatives : It's used in the facile synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine, emphasizing its importance in generating biologically active compounds (Gandikota, Bolla, Viswanath, & Bethi, 2017).
Biological and Chemical Activity
Bioactivity in Herbicides and Fungicides : Some derivatives of this compound have shown excellent herbicidal and fungicidal activities, marking its potential in agricultural applications (Tian et al., 2009).
Chemotherapeutic Activity : Derivatives of cyclopropanecarboxylic acid are used in the treatment of diseases like schistosomiasis and show considerable effects on glutamate, which is relevant in neurological and psychiatric disorders (Gandikota et al., 2017).
Reactivity in Organic Synthesis : This compound's derivatives participate as 1,3-dipoles in reactions with electron-deficient ethylenes, producing biaryl compounds and cyclopropanes, indicating their reactivity and utility in organic chemistry (Adam, Alom, Abarca, & Ballesteros, 2016).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Based on its structural similarity to other 1,2,4-triazolo[1,5-a]pyridines, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
Its molecular weight (28111) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on its potential targets, it may modulate immune response, oxygen sensing, and signal transduction .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the activity and stability of many compounds .
Properties
IUPAC Name |
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O/c11-7-2-1-3-8-12-10(14-15(7)8)13-9(16)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBCMNCPMMPNHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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